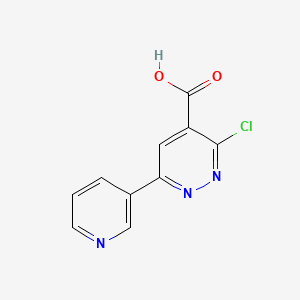
Acide 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylique
Vue d'ensemble
Description
3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with a pyridin-3-yl group and a chloro group, as well as a carboxylic acid functional group
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for probing biological pathways.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as halogenated pyridazines, followed by functional group modifications. Reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the pyridazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial synthesis often emphasizes optimizing yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridin-3-yl group to more oxidized forms.
Reduction: Reduction of the carboxylic acid group to alcohols or amines.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions often employ lithium aluminum hydride or catalytic hydrogenation.
Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation can yield pyridine derivatives.
Reduction can produce carboxylic acid derivatives.
Substitution can result in various substituted pyridazines.
Mécanisme D'action
The mechanism by which 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid
3-Chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid
3-Bromo-6-(pyridin-3-yl)pyridazine-4-carboxylic acid
Uniqueness: 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Compared to similar compounds, its distinct structural features may result in different biological activities and chemical properties.
This comprehensive overview highlights the significance of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
IUPAC Name |
3-chloro-6-pyridin-3-ylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2/c11-9-7(10(15)16)4-8(13-14-9)6-2-1-3-12-5-6/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGDIGIHECSYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491660.png)
![6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491661.png)
![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491662.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491663.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491664.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491667.png)
![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1491668.png)
![7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491671.png)
![7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491673.png)
![6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491676.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1491677.png)
![2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491678.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491680.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1491682.png)
